5-Bromo-3-hydroxypicolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

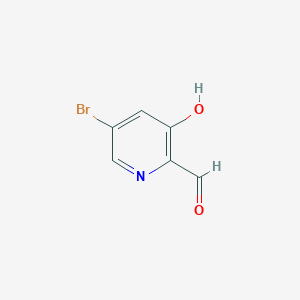

5-Bromo-3-hydroxypicolinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxypicolinaldehyde typically involves the bromination of 3-hydroxypicolinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-hydroxypicolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 5-Bromo-3-hydroxypicolinic acid.

Reduction: 5-Bromo-3-hydroxypicolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1.1. Antioxidant Activity

Research has indicated that compounds similar to 5-Bromo-3-hydroxypicolinaldehyde exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. For instance, studies have shown that phenolic compounds can enhance cellular defense mechanisms against oxidative damage .

1.2. Inhibition of Enzymatic Activity

This compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases, where controlling inflammation is paramount .

2.1. Nanotechnology

The compound has been utilized in phenolic-enabled nanotechnology for biomedical applications. Its ability to form stable complexes with metal ions allows for the development of nanoparticles that can be used in drug delivery systems and biosensing technologies . These nanoparticles leverage the unique properties of phenolic compounds to enhance drug solubility and bioavailability.

2.2. Coatings and Surface Modifications

Due to its chemical properties, this compound can be employed in creating protective coatings that exhibit antimicrobial activity. This application is particularly relevant in biomedical devices where preventing bacterial colonization is critical .

3.1. Pesticide Development

The synthesis of this compound derivatives has been explored as intermediates in the production of novel pesticides. The halogenated pyridine compounds are known for their biological activity against pests, making them valuable in agricultural chemistry .

Data Table: Summary of Applications

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal highlighted the antioxidant effects of phenolic compounds derived from similar structures to this compound on neuronal cells exposed to oxidative stressors. The results indicated a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neuroprotection.

Case Study 2: Pesticide Development

In agricultural research, derivatives of this compound were synthesized and tested for their efficacy against common agricultural pests. The results demonstrated effective pest control with lower toxicity levels compared to traditional pesticides, highlighting its potential as a safer alternative.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-hydroxypicolinaldehyde largely depends on its chemical reactivity The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processesThese properties make it a versatile compound in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxypicolinaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

5-Bromo-2-hydroxypyridine: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.

5-Bromo-3-methoxypicolinaldehyde:

Uniqueness

5-Bromo-3-hydroxypicolinaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .

Actividad Biológica

5-Bromo-3-hydroxypicolinaldehyde, a derivative of picolinaldehyde, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group on the pyridine ring, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C6H4BrNO2

- CAS Number : 31181-90-5

- Molecular Weight : 202.01 g/mol

The compound exhibits moderate lipophilicity, with logP values indicating its potential for membrane permeability, which is essential for bioactivity.

1. Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Research indicates that derivatives of hydroxypicolinaldehyde can inhibit GSK-3, an enzyme involved in various cellular processes including metabolism and cell signaling. GSK-3 is a significant target for therapeutic intervention in diseases such as diabetes and cancer. In studies involving related compounds, IC50 values were reported in the low micromolar range, suggesting that this compound could exhibit similar inhibitory effects against GSK-3β .

2. Antioxidant Activity

Compounds containing hydroxyl groups are often associated with antioxidant properties. The presence of the hydroxyl group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions including neurodegenerative diseases .

Anticancer Properties

Several studies have explored the anticancer potential of hydroxypicolinaldehyde derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the role of GSK-3 in neurodegenerative diseases, there is potential for this compound to provide neuroprotective benefits. Research has indicated that inhibition of GSK-3 can lead to reduced tau phosphorylation and improved neuronal survival in models of Alzheimer's disease .

Data Table: Biological Activities and IC50 Values

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| GSK-3β Inhibition | Glycogen Synthase Kinase-3 | 2.14 ± 0.18 | |

| Cytotoxicity | Various Cancer Cell Lines | Varies | |

| Antioxidant Activity | Free Radical Scavenging | Not specified |

Case Study 1: Anticancer Activity

In a study published in Molecular Pharmacology, derivatives similar to this compound were tested against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations below 10 µM, suggesting a promising therapeutic avenue for further development .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective compounds highlighted the efficacy of hydroxypicolinaldehyde derivatives in reducing neuroinflammation and neuronal death in vitro. The study noted that treatment with these compounds led to decreased levels of inflammatory cytokines and improved cell viability under oxidative stress conditions .

Propiedades

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVMLYGHSQNLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.